Lipophilicity Reduction by Meta-Cyanophenyl Substitution
The target compound's computed LogP is 2.42 (Leyan platform) , while the closely related non-cyano analog 2-fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has an experimental XLogP3-AA of 2.8 (PubChem) [1]. The addition of the meta-cyano group reduces lipophilicity by Δ=0.38 log units, favoring aqueous solubility and potentially reducing phospholipidosis risk.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP 2.42 |
| Comparator Or Baseline | 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride; XLogP3-AA 2.8 |
| Quantified Difference | Δ -0.38 log units |
| Conditions | Computed values (Leyan proprietary algorithm vs. PubChem XLogP3-AA) |
Why This Matters
Lower LogP improves aqueous solubility and may reduce non-specific protein binding, critical for fragment-based screening and oral bioavailability.
- [1] PubChem. 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride. CID 125452362. https://pubchem.ncbi.nlm.nih.gov/compound/125452362 (accessed 2026-05-05). View Source
